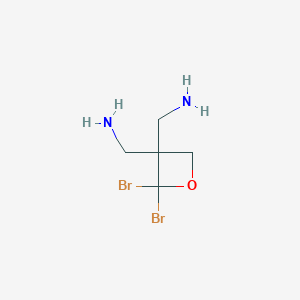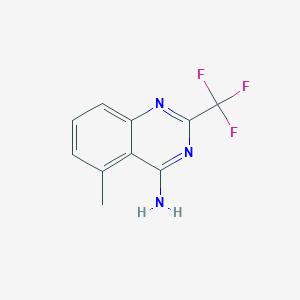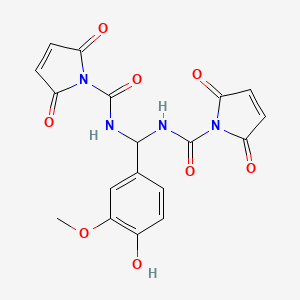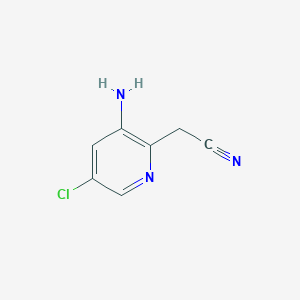
3,3-Oxetanedimethanaminedibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Oxetanedimethanaminedibromide, with the chemical formula C5H10Br2N2O, is a compound that contains both bromine atoms and a heterocyclic oxetane ring. It is also known by its CAS number: 93169-36-9 . The compound’s molecular weight is approximately 273.95 g/mol.
Vorbereitungsmethoden
Synthetic Routes:
There are several synthetic routes to prepare 3,3-oxetanedimethanaminedibromide. One common method involves the reaction of an appropriate amine with formaldehyde and hydrobromic acid. The reaction proceeds through the formation of an oxetane ring, resulting in the desired compound.
Reaction Conditions:
The reaction typically occurs under acidic conditions, with hydrobromic acid acting as the brominating agent. The exact conditions (temperature, solvent, etc.) may vary depending on the specific synthetic route used.
Industrial Production:
While information on large-scale industrial production methods is limited, the compound can be synthesized in the laboratory using the methods described above.
Analyse Chemischer Reaktionen
3,3-Oxetanedimethanaminedibromide can undergo various chemical reactions:
Bromination: As the name suggests, it readily undergoes bromination reactions due to the presence of two bromine atoms. Bromine can add across the double bond in the oxetane ring.
Substitution Reactions: The compound’s bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) to form new derivatives.
Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions, leading to different products.
Common reagents include hydrobromic acid, Lewis acids, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
3,3-Oxetanedimethanaminedibromide finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to modify biomolecules or study their reactivity.
Medicine: Its derivatives may have potential pharmaceutical applications.
Industry: Although not widely used industrially, it may find applications in specialty chemicals.
Wirkmechanismus
The exact mechanism by which 3,3-oxetanedimethanaminedibromide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets or pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
While 3,3-oxetanedimethanaminedibromide is relatively unique due to its oxetane ring and bromine atoms, similar compounds include other oxetanes, brominated derivatives, and heterocyclic molecules.
Eigenschaften
Molekularformel |
C5H10Br2N2O |
|---|---|
Molekulargewicht |
273.95 g/mol |
IUPAC-Name |
[3-(aminomethyl)-2,2-dibromooxetan-3-yl]methanamine |
InChI |
InChI=1S/C5H10Br2N2O/c6-5(7)4(1-8,2-9)3-10-5/h1-3,8-9H2 |
InChI-Schlüssel |
LVKKSXMPNIZEBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(O1)(Br)Br)(CN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13028466.png)
![1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13028470.png)





![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)
![Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13028533.png)

